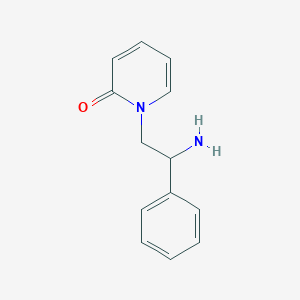

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

CAS No.:

Cat. No.: VC17752262

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 1-(2-amino-2-phenylethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2 |

| Standard InChI Key | XFEGNZMHRVQREQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N |

Introduction

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one is a complex organic compound classified as an organoheterocyclic compound, specifically a pyridine derivative. It features a pyridine ring substituted with an amino group and a phenylethyl moiety, which contributes to its unique chemical and biological properties. The molecular formula of this compound is typically reported as C13H14N2O, although there might be slight variations in molecular weight due to differences in reported values, with some sources indicating a molecular weight of approximately 215.27 g/mol and others around 218.26 g/mol.

Synthesis Methods

The synthesis of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one typically involves the reaction of 2-phenylethylamine with a suitable pyridinone precursor. The specific conditions for synthesis, such as temperature and solvent choice, can vary significantly based on the desired yield and purity of the final product. Continuous flow reactors may be used to optimize large-scale production by maintaining consistent conditions.

Biological Activities and Applications

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one exhibits notable biological activities due to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding with various biological molecules, while the phenethyl moiety enhances hydrophobic interactions. This compound has been studied for its potential effects on enzyme activity and receptor modulation, making it a candidate for further pharmacological exploration.

| Application Area | Potential Use |

|---|---|

| Pharmacology | Modulation of neurotransmitter imbalances |

| Enzyme Activity | Influence on enzymatic pathways |

| Receptor Functions | Potential modulation of receptor functions |

Research Findings and Future Directions

Research into the pharmacological properties of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one continues to explore its potential therapeutic applications. The compound's unique combination of functional groups provides it with distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for research applications and potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one, including variations in the substituents attached to the pyridine ring. For example:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxy-2-phenylethyl)pyridin-2(1H)-one | Hydroxy group instead of amino | Enhanced polarity due to hydroxyl |

| 1-(3-Amino-2-hydroxypropyl)pyridin-2(1H)-one | Amino and hydroxy groups on different positions | Variation in steric hindrance |

| 1-(2-Aminopropyl)pyridin-2(1H)-one | Shorter alkyl chain compared to phenethyl | Altered hydrophobic properties |

These variations highlight the importance of specific functional groups in determining the biological and chemical properties of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume